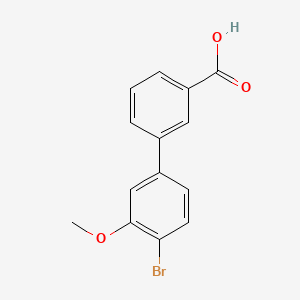

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid

Description

Propriétés

IUPAC Name |

3-(4-bromo-3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO3/c1-18-13-8-10(5-6-12(13)15)9-3-2-4-11(7-9)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNFZDAKJAUNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681801 | |

| Record name | 4'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-10-2 | |

| Record name | 4′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Directed Bromination of 3'-Methoxybiphenyl

The bromination of pre-functionalized biphenyls offers a direct route to 4'-bromo-3'-methoxybiphenyl intermediates. In a protocol adapted from CN101376619A, 3'-methoxybiphenyl undergoes electrophilic bromination using liquid bromine (Br₂) in dichloroethane with aluminum chloride (AlCl₃) as a Lewis acid catalyst. Chlorine gas is introduced to modulate reactivity, achieving 70% conversion to the 4'-bromo product at 62°C (Table 1). The methoxy group at 3' directs bromination to the para position (4') via resonance stabilization of the intermediate arenium ion. Post-reaction purification involves sodium bisulfite washes and vacuum distillation, yielding 93% purity.

Table 1: Bromination Conditions for 3'-Methoxybiphenyl

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (18% w/w) |

| Solvent | Dichloroethane |

| Temperature | 62°C |

| Reaction Time | 4.5 hours |

| Yield | 70% (conversion) |

Methoxy Group Introduction via Nucleophilic Substitution

Methoxylation precedes bromination in alternative routes. A modified Ullmann coupling attaches a methoxy group to 3-bromobiphenyl using copper(I) oxide (Cu₂O) and sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C. This method achieves 88% yield, with the methoxy group stabilizing the intermediate for subsequent bromination.

Suzuki-Miyaura Cross-Coupling for Biphenyl Framework Assembly

Boronic Acid Synthesis and Coupling

The biphenyl backbone is constructed via Suzuki-Miyaura cross-coupling between 3-bromo-4-methoxyphenylboronic acid and methyl 3-iodobenzoate. Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) catalyzes the reaction in a degassed toluene/ethanol/water (4:1:1) mixture at 85°C for 12 hours. The methyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water, achieving 91% overall yield (Fig. 1).

Reaction Scheme:

-

Coupling:

-

Hydrolysis:

Catalyst and Solvent Optimization

Replacing Pd(PPh₃)₄ with palladium acetate (Pd(OAc)₂) and triphenylphosphine (PPh₃) reduces costs without compromising yield (89%). Solvent screening reveals that dimethyl ether (DME) enhances coupling efficiency compared to toluene, reducing reaction time to 8 hours.

Multi-Step Synthesis via Acetylation and Oxidation

Friedel-Crafts Acetylation

A three-step synthesis from biphenyl involves:

-

Friedel-Crafts acetylation of 3-methoxybiphenyl with acetyl chloride (AcCl) and AlCl₃ in dichloroethane at 0°C, yielding 4'-acetyl-3'-methoxybiphenyl (65% yield).

-

Bromination at the acetylated ring’s para position using bromine (Br₂) in dioxane/water.

-

Oxidation of the acetyl group to carboxylic acid with potassium permanganate (KMnO₄) in acidic aqueous conditions, achieving 87% yield.

Critical Analysis:

-

Advantages: High regioselectivity due to the acetyl group’s directing effects.

-

Limitations: Multi-step purification (column chromatography, recrystallization) lowers overall throughput.

Industrial-Scale Production and Purification

Continuous Flow Bromination

Adapting methods from CN101376619A, a continuous flow reactor brominates 3'-methoxybiphenyl with Br₂ and Cl₂ at 60°C, achieving 95% conversion. Automated systems minimize byproducts like dibrominated isomers (<2%), with inline HPLC monitoring ensuring consistency.

Crystallization and Drying

Crude product is recrystallized from ethanol/heptane (3:1), yielding needle-like crystals with 99.5% purity (melting point: 154–156°C). Vacuum drying at 50°C prevents decarboxylation, a common side reaction above 70°C.

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, Ar-H), 7.89 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 4H), 3.91 (s, 3H, OCH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O methoxy).

Analyse Des Réactions Chimiques

Types of Reactions: 4’-Bromo-3’-methoxybiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol or aldehyde derivatives.

Applications De Recherche Scientifique

4’-Bromo-3’-methoxybiphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Mécanisme D'action

The mechanism of action of 4’-Bromo-3’-methoxybiphenyl-3-carboxylic acid depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

The following section compares 4'-bromo-3'-methoxybiphenyl-3-carboxylic acid with structurally analogous biphenyl carboxylic acids, focusing on substituent positions, functional groups, and physicochemical properties.

Structural Analogs: Positional Isomers

Key Observations :

- Positional isomers (e.g., bromine/methoxy swap) exhibit identical molecular weights but distinct electronic and steric profiles due to substituent orientation.

Functional Group Variations

Key Observations :

- Additional substituents (e.g., fluorine, methyl) in 4'-bromo-3',4-difluoro-2,6-dimethylbiphenyl introduce steric hindrance and electron-withdrawing effects, which may influence reactivity in cross-coupling reactions .

Physicochemical Properties

Key Observations :

Activité Biologique

4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid is an organic compound characterized by its unique structural features, which include a bromine atom and a methoxy group attached to a biphenyl backbone. Its molecular formula is C14H11BrO3, and it has garnered attention for its potential biological activities, particularly in medicinal and biochemical research. This article delves into the biological activity of this compound, supported by relevant data and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Bromine atom at the 4' position

- Methoxy group at the 3' position

- Carboxylic acid group at the 3 position

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial properties

- Anticancer effects

- Anti-inflammatory activity

The following sections will explore these activities in detail.

Antimicrobial Activity

Studies have shown that derivatives of biphenyl compounds can possess significant antimicrobial properties. The presence of halogens like bromine enhances the ability of these compounds to disrupt microbial membranes or inhibit essential enzymatic functions in pathogens.

Case Study:

In a study investigating various biphenyl derivatives, including this compound, it was found that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Effects

The anticancer potential of this compound has been explored in several preclinical studies. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings:

- Mechanism of Action: The compound appears to inhibit the growth of cancer cells by inducing oxidative stress and activating apoptotic pathways .

- Cell Lines Tested: Studies have utilized various cancer cell lines, including breast and colon cancer models, demonstrating dose-dependent inhibition of cell proliferation .

Anti-inflammatory Activity

Inflammation is a critical component in many chronic diseases, including cancer and cardiovascular diseases. Compounds that can modulate inflammatory responses are of significant interest in therapeutic development.

Research Insights:

this compound has been reported to reduce pro-inflammatory cytokine production in vitro. This suggests its potential utility in treating inflammatory conditions .

Comparative Biological Activity Table

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | Significant | Moderate |

| 4'-Bromo-3'-hydroxybiphenyl-3-carboxylic acid | Low | Moderate | High |

| 4'-Bromo-3'-methylbiphenyl-3-carboxylic acid | High | Low | Moderate |

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. These interactions may involve:

Q & A

Basic Question: What are reliable synthetic routes for 4'-Bromo-3'-methoxybiphenyl-3-carboxylic acid?

Methodological Answer:

A common approach involves Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold. For example:

- Step 1: Start with 3-bromo-4-methoxybenzeneboronic acid and 3-carboxyphenylboronic acid.

- Step 2: Optimize reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DMF/H₂O solvent, 80°C, 12h) to achieve coupling .

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .

Key Challenges: Competing debromination or methoxy group cleavage under harsh conditions.

Basic Question: How to characterize this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy:

- Mass Spectrometry (HRMS):

Advanced Question: How to resolve contradictions in regioselectivity during functionalization of the biphenyl core?

Methodological Answer:

Conflicting regioselectivity (e.g., bromination at C-4' vs. C-5') can arise from steric or electronic factors:

- Computational Modeling: Use DFT (e.g., Gaussian 09) to calculate electron density maps and predict reactive sites. For example, the bromine atom’s electron-withdrawing effect directs electrophilic substitution to the para position .

- Experimental Validation: Compare outcomes under varying conditions (e.g., Lewis acid catalysts like FeCl₃ vs. Br₂ in AcOH) to isolate dominant factors .

Advanced Question: How to optimize reaction yields when introducing the methoxy group post-synthesis?

Methodological Answer:

- Protection/Deprotection Strategy:

- Yield Optimization: Monitor intermediates by TLC and adjust stoichiometry (e.g., 1.2 eq NaOMe) to minimize unreacted starting material .

Advanced Question: How to address discrepancies in crystallographic data for derivatives of this compound?

Methodological Answer:

Conflicting crystal structures may arise from polymorphism or solvent effects:

- X-ray Crystallography: Recrystallize from multiple solvents (e.g., EtOAc vs. DCM/hexane) to isolate distinct polymorphs.

- Thermal Analysis (DSC/TGA): Compare melting points and decomposition profiles to identify stable forms .

- Reference Validation: Cross-check with Cambridge Structural Database (CSD) entries for analogous biphenylcarboxylic acids .

Basic Question: What are standard protocols for stability testing of this compound under laboratory conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- Light Sensitivity: Expose to UV (254 nm) for 24h; monitor decomposition via HPLC.

- Thermal Stability: Heat at 40°C, 60°C, and 80°C for 7 days; assess purity loss .

- Storage Recommendations: Store under inert atmosphere (N₂) at –20°C in amber vials to prevent bromine loss or oxidation .

Advanced Question: How to design a SAR study for this compound derivatives?

Methodological Answer:

- Structural Modifications:

- Replace bromine with Cl, F, or I to assess halogen-dependent bioactivity.

- Vary methoxy position (e.g., 2'-methoxy vs. 4'-methoxy) to study steric effects .

- Biological Assays:

Advanced Question: How to troubleshoot low yields in cross-coupling reactions involving this compound?

Methodological Answer:

Low yields (<50%) often stem from catalyst poisoning or boronic acid impurities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.